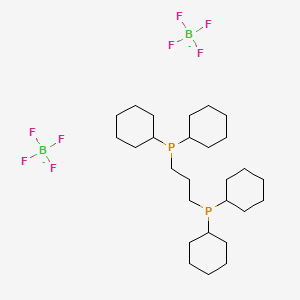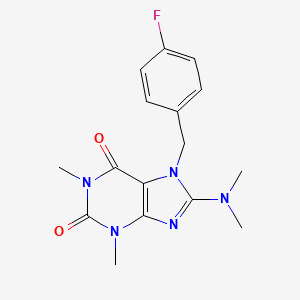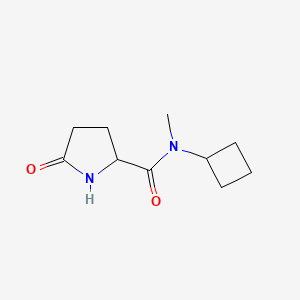![molecular formula C20H21Cl2N3O2S B2784026 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide CAS No. 392244-09-6](/img/structure/B2784026.png)
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide” is a complex organic compound. It contains an adamantyl group, which is a type of bulky, three-dimensional structure often used in medicinal chemistry due to its unique physicochemical properties . The compound also features a 1,3,4-thiadiazole ring, a heterocyclic compound that is known to possess various biological activities .
Synthesis Analysis
While the specific synthesis for this compound is not detailed in the available literature, related 1,3,4-thiadiazole derivatives have been synthesized using various starting materials. For example, one method involves the reaction of amines with 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . Another method involves the reaction of 5-(1-adamantyl)-4-amino-3-mercapto-1,2,4-triazole with various aromatic aldehydes .科学的研究の応用
Anti-Proliferative Activity and Molecular Docking Study
A study on 1,3,4-thiadiazolo-adamantane derivatives, including chloro and cyano acetamide-thiadiazole derivatives, revealed significant in vitro anti-proliferative activity against cancer cell lines such as MCF-7, HepG-2, and A549. Compounds demonstrated promising apoptotic inducers through up-regulation of BAX and down-regulation of Bcl-2. Inhibitory activity against wild and mutant EGFR, with certain derivatives showing potent IC50 values, suggests their potential as cancer therapeutics. Molecular docking studies further supported their inhibitory capacity on EGFR, providing insights into oral bioavailability and pharmacokinetics properties (Wassel et al., 2021).
Antimicrobial and Anti-Inflammatory Activities
Research on novel 1-adamanyl-1,3,4-thiadiazole derivatives explored their in vitro activities against a panel of gram-positive and gram-negative bacteria and the yeast-like pathogenic fungus Candida albicans. Certain compounds displayed marked activity against gram-positive bacteria, while others were highly active against gram-negative bacteria. Additionally, the in vivo anti-inflammatory activity of these compounds was determined, with some derivatives showing good dose-dependent anti-inflammatory activity (Kadi et al., 2010).
Synthesis and Characterization
The synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives through carbodiimide condensation presented a convenient method for obtaining compounds with potential biological activities. The characterization of these compounds was confirmed by IR, 1H NMR, and elemental analyses, laying the groundwork for further pharmacological study (Yu et al., 2014).
Antioxidant and Antiproliferative Activities
Derivatives containing phenolic hydroxyl groups were synthesized and evaluated for their antioxidant and antiproliferative potential. The study highlights the significant DPPH radical scavenging activity and cytotoxic activity against human acute promyelocytic leukemia HL-60 cells and lung carcinoma A549 cells. These findings suggest the selective antiproliferative action of these thiadiazoles, with some inducing cell death in HL-60 cells dependent on caspase activation (Jakovljević et al., 2017).
Synthesis and QSAR Studies
The creation of 4-oxo-thiazolidines and 2-oxo-azetidines as potential antibacterial agents involved synthesis and evaluation against S. aureus and E. coli. QSAR studies highlighted the positive contribution of substituents, indicating an increase in hydrophobicity or steric bulk, which could inform future drug design efforts (Desai et al., 2008).
特性
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2N3O2S/c21-14-1-2-16(15(22)6-14)27-10-17(26)23-19-25-24-18(28-19)20-7-11-3-12(8-20)5-13(4-11)9-20/h1-2,6,11-13H,3-5,7-10H2,(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUYBSIEKZZZBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)NC(=O)COC5=C(C=C(C=C5)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2783943.png)

![methyl 5-((4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2783946.png)
![Methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2783947.png)
![(2E)-3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-1-[5-(4-fluorophenyl)furan-2-yl]prop-2-en-1-one](/img/structure/B2783948.png)
![4,7,8-Trimethyl-2-(2-oxopropyl)-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2783949.png)

![3-(4-Isopropylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2783952.png)

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2783954.png)
![Ethyl 4-({[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate](/img/structure/B2783959.png)


